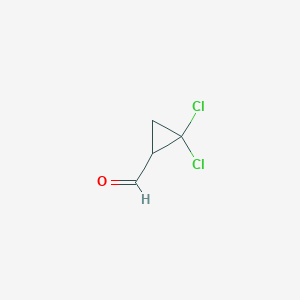![molecular formula C8H5ClF4O2S B6599483 [2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride CAS No. 862896-90-0](/img/structure/B6599483.png)
[2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride, also known as FTMPC, is an organosulfur compound used in various chemical synthesis applications. It is a colorless, volatile liquid with a melting point of -54.5°C and a boiling point of 78.7°C. Due to its low volatility and low toxicity, it is a highly desirable reagent for use in organic synthesis. FTMPC is used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of heterocyclic compounds, as well as in the synthesis of polymers and polymeric materials.
Mechanism of Action
[2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride is a catalyst for the synthesis of polymeric materials. It acts by activating the polymerization of monomers, which results in the formation of a polymer. The mechanism of action of [2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride is not fully understood, but it is believed to involve the formation of a complex between the catalyst and the monomer. This complex then undergoes a rearrangement, which results in the formation of a polymer.
Biochemical and Physiological Effects
[2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride has been used in a variety of biochemical and physiological studies. It has been used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. Additionally, it has been used in the synthesis of heterocyclic compounds, as well as in the synthesis of polymers and polymeric materials. It has also been used as a catalyst in the synthesis of polymeric materials with improved properties.
Advantages and Limitations for Lab Experiments
[2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride has several advantages for use in laboratory experiments. It is a colorless, volatile liquid with a melting point of -54.5°C and a boiling point of 78.7°C, which makes it easy to handle and store. Additionally, it is a highly desirable reagent for use in organic synthesis due to its low volatility and low toxicity. However, there are some limitations to its use in laboratory experiments. It is flammable, and it should be handled with caution. Additionally, it is a strong oxidizing agent, and it should be stored away from other chemicals and organic materials.
Future Directions
There are several potential future directions for the use of [2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride. It could be used to develop new methods for the synthesis of pharmaceuticals, agrochemicals, and dyes. Additionally, it could be used to develop new methods for the synthesis of heterocyclic compounds and polymers. Furthermore, it could be used to develop new catalysts for the synthesis of polymers with improved properties. Finally, it could be used to develop new methods for the synthesis of complex molecules, such as pharmaceuticals and agrochemicals.
Synthesis Methods
[2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride is synthesized via a two-step process. In the first step, an aryl halide is reacted with a thiol to form a thioether. In the second step, the thioether is reacted with a sulfonyl chloride to form [2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride. The reaction can be represented as follows:
Aryl Halide + Thiol → Thioether
Thioether + Sulfonyl Chloride → [2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride
Scientific Research Applications
[2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of heterocyclic compounds, as well as in the synthesis of polymers and polymeric materials. Additionally, it has been used as a catalyst in the synthesis of polymeric materials, as well as in the synthesis of polymeric materials with improved properties.
properties
IUPAC Name |
[2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4O2S/c9-16(14,15)4-5-6(8(11,12)13)2-1-3-7(5)10/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDPNARHUXULGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CS(=O)(=O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl Chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(hydroxymethyl)phenyl]prop-2-enamide](/img/structure/B6599408.png)
![13-sulfanyl-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.0^{2,11}.0^{3,8}.0^{18,23}]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-one](/img/structure/B6599417.png)

![3,13-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2,4,6,9,11-hexaene](/img/structure/B6599424.png)






![({bis[2-(tetradecanoyloxy)ethyl]carbamoyl}methyl)trimethylazanium chloride](/img/structure/B6599469.png)
![2'-Methoxy-2-methyl-[3,3']bipyridinyl-6-ylamine](/img/structure/B6599485.png)
